N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide
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Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C20H12F2N2OS and its molecular weight is 366.39. The purity is usually 95%.
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Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to a class of thiazole derivatives known for their diverse biological activities, particularly in oncology and other therapeutic areas.
Structural Characteristics
The molecular structure of this compound includes:
- Acenaphtho[5,4-d]thiazole core : This fused ring system contributes to the compound’s hydrophobic properties and potential interactions with biological targets.
- Difluorobenzamide moiety : The presence of fluorine atoms enhances lipophilicity and may improve the compound's pharmacokinetic properties.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antitumor effects. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Mechanism of Action : The proposed mechanism involves binding to specific molecular targets such as enzymes or receptors. The unique structure allows for interactions within hydrophobic pockets of these targets, potentially leading to inhibition or modulation of their activity .
- Pharmacological Potential : The compound's ability to interact with various biological pathways makes it a candidate for further development in treating cancers and possibly other diseases linked to aberrant cellular signaling .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Acenaphtho[5,4-d]thiazole Core : This is achieved through cyclization reactions using appropriate thioamides and acenaphthene derivatives.
- Introduction of the Difluorobenzamide Group : This can be accomplished via coupling reactions such as Suzuki or Sonogashira coupling methods .
Case Studies and Empirical Evidence
Several studies have explored the biological activity of related compounds:
- Study on Antitumor Effects : A derivative similar to this compound demonstrated potent antitumor effects in vivo, highlighting the potential applications in cancer therapy .
- In Vitro Testing : In vitro assays have indicated that compounds with similar thiazole structures exhibit significant cytotoxicity against various cancer cell lines. Further empirical testing is needed to establish the specific efficacy and mechanisms for this compound .
Comparative Analysis Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Acenaphtho[5,4-d]thiazole core + Difluorobenzamide | Antitumor activity; potential enzyme inhibition |
Benzothiazole | Benzene + Thiazole ring | Antibacterial activity |
Thiazolidinone | Five-membered ring with sulfur and nitrogen | Anti-inflammatory properties |
Properties
IUPAC Name |
2,6-difluoro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2OS/c21-13-5-2-6-14(22)17(13)19(25)24-20-23-18-12-4-1-3-10-7-8-11(16(10)12)9-15(18)26-20/h1-6,9H,7-8H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTIOUACOONEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=C(C=CC=C5F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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